molecular formula C7H15Cl2N3 B13602359 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl](methyl)aminedihydrochloride

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](methyl)aminedihydrochloride

Cat. No.: B13602359
M. Wt: 212.12 g/mol
InChI Key: RZTOWEXPBMPNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methylaminedihydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylaminedihydrochloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of safer and more environmentally friendly reagents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)methylaminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogenated compounds). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which have applications in medicinal chemistry and agrochemicals .

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-5-yl)methylaminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylaminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. In agrochemical applications, it may inhibit key enzymes in pests or weeds, resulting in their control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-dimethyl-1H-pyrazol-5-yl)methylaminedihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c1-6-4-7(5-8-2)10(3)9-6;;/h4,8H,5H2,1-3H3;2*1H

InChI Key

RZTOWEXPBMPNLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC)C.Cl.Cl

Origin of Product

United States

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